4-Bromo-2-(piperidin-3-yl)pyridine is a heterocyclic organic compound characterized by a bromine atom at the 4-position and a piperidin-3-yl group at the 2-position of a pyridine ring. This compound has garnered significant interest in medicinal chemistry due to its potential pharmacological properties and its role as an intermediate in the synthesis of various bioactive molecules. Its molecular formula is with a molecular weight of approximately 240.12 g/mol.
4-Bromo-2-(piperidin-3-yl)pyridine is classified under heterocyclic compounds, specifically pyridine derivatives. It is synthesized through various chemical reactions, primarily involving bromination and substitution reactions. The compound is often used as a building block in organic synthesis, particularly in the development of pharmaceuticals and agrochemicals.
The synthesis of 4-Bromo-2-(piperidin-3-yl)pyridine typically involves the bromination of 2-(piperidin-3-yl)pyridine using N-bromosuccinimide (NBS) as the brominating agent. The reaction is usually conducted in a suitable solvent such as dichloromethane under reflux conditions.
Key Steps:
Industrial Production: For large-scale production, continuous flow reactors are employed to ensure consistent yield and purity, with automated systems controlling reaction parameters such as temperature and reagent flow rates.
The molecular structure of 4-Bromo-2-(piperidin-3-yl)pyridine features:
The compound's structure can be represented as follows:
Molecular Data:
4-Bromo-2-(piperidin-3-yl)pyridine can undergo several types of chemical reactions:
Common Reagents:
The mechanism of action for 4-Bromo-2-(piperidin-3-yl)pyridine varies based on its application. In medicinal chemistry, it may function as an inhibitor or modulator of specific enzymes or receptors. The presence of the piperidine moiety enhances its ability to interact with biological membranes and proteins, potentially influencing enzymatic activity and receptor binding.
Biological Targets: The compound may bind to specific proteins involved in disease pathways, leading to therapeutic effects such as anti-cancer or anti-inflammatory actions.
Relevant Data:
The compound's stability and reactivity make it suitable for various synthetic applications in organic chemistry.
4-Bromo-2-(piperidin-3-yl)pyridine has diverse applications across several fields:
This compound's unique structural features make it valuable in both academic research and industrial applications, reflecting its importance in advancing chemical science and medicinal development.
The molecular architecture of 4-bromo-2-(piperidin-3-yl)pyridine exemplifies a strategically engineered hybrid heterocyclic system. This compound integrates two pharmacologically significant rings: a brominated pyridine moiety and a piperidine scaffold. The pyridine ring provides an electron-deficient aromatic system amenable to electrophilic substitution and metal-catalyzed cross-coupling, while the piperidine component introduces a saturated heterocycle with conformational flexibility and basic character. The bromine atom at the pyridine's C4 position creates a versatile handle for functionalization via transition metal-catalyzed reactions (e.g., Suzuki, Negishi couplings) documented in recent literature [6].
The stereoelectronic profile of this hybrid system is defined by:
Table 1: Key Physicochemical Properties of 4-Bromo-2-(piperidin-3-yl)pyridine
Property | Value/Characteristic | Functional Implication |
---|---|---|
Molecular formula | C~10~H~13~BrN~2~ | MW = 241.13 g/mol |
Hybridization system | Aromatic-Saturated hybrid | Dual reactivity: electrophilic/nucleophilic |
Br position on pyridine | para to ring N | Enhanced cross-coupling reactivity |
Piperidine substitution | C3 linkage to pyridine | Axial/equatorial proton differentiation |
Calculated LogP (ALogP) | ~2.1 (estimated) | Balanced lipophilicity for membrane penetration [6] |
Positional isomerism critically influences the physicochemical and biological behavior of brominated piperidine-pyridine compounds. The bromine atom's placement on the pyridine ring (C2, C3, C4) and the piperidine connection point (N1, C2, C3, C4) generate structurally diverse analogs with distinct properties:
Table 2: Comparative Analysis of Bromopyridine-Piperidine Isomers
Compound (CAS/Identifier) | Connection Pattern | Br Position | Key Reactivity Features |
---|---|---|---|
4-Bromo-2-(1-piperidyl)pyridine (24255-98-9) | Pyridine-N-piperidine | C4 | Enhanced oxidative stability; Pd-catalyzed amination preference |
3-Bromo-2-(1-piperidyl)pyridine (24255-99-0) | Pyridine-N-piperidine | C3 | Halogen-metal exchange at -78°C |
5-Bromo-2-(piperidin-1-yl)pyridine (24255-95-6) | Pyridine-N-piperidine | C5 | Reduced conjugation; slower coupling kinetics |
4-(Piperidin-3-yl)pyridine derivatives | Pyridine-C3-piperidine | Variable | Stereocenters influence chiral recognition |
3-Bromo-4-(piperidin-3-yl)pyridine (76847982) | Pyridine-C3-piperidine | C3 | Thorpe-Ingold effect in intramolecular cyclizations |
The synthetic evolution of pyridine-piperidine architectures reflects three transformative phases:
Early stoichiometric methods (pre-2000): Initial routes relied on multistep sequences like Zincke pyridinium salt reactions or reductive amination of pyridine carbonyls. These methods suffered from poor regiocontrol and limited functional group tolerance. Piperidine introduction often required harsh hydrogenation conditions (Ru/C, 100 atm H~2~) that reduced sensitive bromopyridines [3] [4].
Transition metal-catalyzed breakthroughs (2000-2020): The development of Buchwald-Hartwig amination and Suzuki-Miyaura coupling revolutionized access to these scaffolds. Key advances included:
Reductive cross-coupling strategies for constructing chiral piperidine centers adjacent to pyridyl systems (2019 Lin nickel-catalyzed method)
Contemporary radical-based strategies (2020-present): Recent innovations exploit single-electron transfer processes:
These methodological advances transformed pyridine-piperidine hybrids from challenging synthetic targets to readily accessible building blocks for drug discovery. The integration of asymmetric hydrogenation (e.g., Beller's cobalt catalysts, Glorius' fluorinated piperidine synthesis) further enabled stereocontrolled access to chiral analogs [3] [7]. The historical trajectory demonstrates increasing convergence of atom economy, enantioselectivity, and functional group compatibility in synthesizing these privileged medicinal chemistry scaffolds.
CAS No.: 330593-15-2
CAS No.: 21420-58-6
CAS No.: 13568-33-7
CAS No.: 12712-72-0
CAS No.: 50875-10-0
CAS No.: 32338-15-1